molecular formula C20H23N3O2S B2490615 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797848-21-5

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2490615
CAS RN: 1797848-21-5
M. Wt: 369.48
InChI Key: DRDYJVUGYSSJBZ-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The yield of the reaction was reported to be 76% . The reaction involves various stages including the formation of a domino imine, intramolecular annulation, and the Ugi-azide reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR and NMR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include the formation of a domino imine, intramolecular annulation, and the Ugi-azide reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point was reported to be between 212–214 ℃ .

Scientific Research Applications

Cancer Therapy

This compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could have potential applications in preventing the spread of cancer cells.

Diabetes and Related Disorders

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antifungal Activity

The compound has been used in antifungal activity studies . The antifungal activity was recorded as inhibition zone (in mm) on placing the paper disks (dipped in the stock solution) on the agar plate (possessing fungal suspension) and minimum inhibitory concentration (MIC) .

Thermal Stability Studies

The compound has been studied for its thermal stability . Experimental measurements were carried out using 1 H NMR spectra, IR spectra, elemental analyses and differential scanning calorimetry .

Biological Evaluation

The compound has been used in the biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives . The research has been developing a class of 1 H -pyrrolo [2,3- b ]pyridine derivatives targeting FGFR with development prospects .

Future Directions

The future research on this compound could focus on further understanding its mechanism of action and exploring its potential applications in treating various diseases. It could also involve the design and synthesis of new analogs with improved properties .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-26(25,19-9-8-16-5-1-2-6-18(16)15-19)22-12-4-13-23-14-10-17-7-3-11-21-20(17)23/h3,7-11,14-15,22H,1-2,4-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDYJVUGYSSJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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